molecular formula C9H11NO2 B1588713 (3S,4S)-4-Aminochroman-3-OL CAS No. 58810-67-6

(3S,4S)-4-Aminochroman-3-OL

Cat. No.: B1588713
CAS No.: 58810-67-6
M. Wt: 165.19 g/mol
InChI Key: JVPRWKWUBCZNJO-APPZFPTMSA-N
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Description

(3S,4S)-4-Aminochroman-3-OL is a chiral compound belonging to the chroman family. Chromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring. The specific stereochemistry of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Aminochroman-3-OL typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the reduction of a corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 4-chromanone using a chiral borane complex can yield this compound with high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve the desired stereochemistry efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-Aminochroman-3-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or other substituted chroman derivatives.

Scientific Research Applications

(3S,4S)-4-Aminochroman-3-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of chiral catalysts and ligands for asymmetric synthesis.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminochroman-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3R,4R)-4-Aminochroman-3-OL: The enantiomer of (3S,4S)-4-Aminochroman-3-OL with different stereochemistry.

    4-Hydroxychroman: A structurally similar compound lacking the amino group.

    4-Aminochroman: A compound with a similar structure but without the hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(3S,4S)-4-amino-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPRWKWUBCZNJO-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C2O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433099
Record name 4(S)-Aminochroman-3(S)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58810-67-6
Record name 4(S)-Aminochroman-3(S)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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